molecular formula C20H20N8O B2611412 6-(Pyridin-4-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097869-27-5

6-(Pyridin-4-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2611412
CAS No.: 2097869-27-5
M. Wt: 388.435
InChI Key: JHCOLMNENAYXFS-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
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Mechanism of Action

The compound also contains a triazolopyridazine ring, which is a type of azole. Azoles are a class of five-membered heterocyclic compounds that contain at least one nitrogen atom and other non-carbon atoms. They are known to have a wide range of biological activities and are used in various fields of medicinal chemistry .

Biochemical Analysis

Biochemical Properties

6-(Pyridin-4-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by interfering with the signaling pathways that regulate cell growth and division .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor for certain enzymes, thereby blocking their activity. This inhibition is often achieved through competitive binding at the enzyme’s active site, preventing the natural substrate from accessing the site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired pharmacological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .

Properties

IUPAC Name

6-pyridin-4-yl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c29-20-4-1-17(16-5-9-21-10-6-16)24-27(20)13-15-7-11-26(12-8-15)19-3-2-18-23-22-14-28(18)25-19/h1-6,9-10,14-15H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCOLMNENAYXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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